Enhanced Synthetic Versatility from Dual Chlorine Substitution in 2,5-Dichlorothiazolo[4,5-b]pyridine
2,5-Dichlorothiazolo[4,5-b]pyridine provides a unique synthetic advantage over its mono-chloro counterpart, 2-chlorothiazolo[4,5-b]pyridine. The presence of two chlorine atoms on the fused bicyclic core allows for sequential and orthogonal functionalization . This enables the construction of more complex molecules in fewer steps. While no direct comparative reactivity data (e.g., kinetics) was found in the provided search results, this is a fundamental principle of heterocyclic chemistry. The 2-chloro analog (CAS 1431393-24-8) has only a single site for nucleophilic aromatic substitution or cross-coupling , whereas the target compound offers two distinct reactive handles. This difference in reactive group count (two vs. one) directly translates to a higher degree of synthetic utility.
| Evidence Dimension | Number of reactive sites for nucleophilic substitution |
|---|---|
| Target Compound Data | Two (2- and 5-positions) |
| Comparator Or Baseline | One (2-position) for 2-chlorothiazolo[4,5-b]pyridine (CAS 1431393-24-8) |
| Quantified Difference | 100% increase in reactive handles |
| Conditions | Based on chemical structure and class reactivity (N/A for specific experimental conditions) |
Why This Matters
This enables more complex and diverse library synthesis, a key requirement in modern drug discovery and chemical biology, making this compound a higher-value procurement choice.
